molecular formula C23H21N5O3S B2482544 N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903280-61-5

N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2482544
CAS RN: 903280-61-5
M. Wt: 447.51
InChI Key: DSIYPGBHSVGXSO-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered interest due to their potential pharmaceutical applications. Compounds with a 1,2,4-triazole core, especially those substituted with various functional groups, are known for their wide range of biological activities. This has motivated the synthesis and study of such compounds, including their molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks like acetamides, aryl amines, and sulfanyl acetates. A common approach involves the condensation of thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate to form the desired triazole derivatives (Mahyavanshi, Parmar, & Mahato, 2011).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The structural and chemical characteristics of compounds similar to N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been extensively studied. For instance, the synthesis and structural elucidation of various acetamide derivatives have been conducted to explore their potential in pharmaceutical and synthetic chemistry applications. These studies involve the modification of acetamide groups and the exploration of their effects on the biological activity and chemical stability of the compounds (Sakai et al., 2022; Wang et al., 2015).

Pharmacological Potential

The pharmacological potential of acetamide derivatives, including their antimicrobial, antifungal, and anticancer properties, has been a significant area of research. Compounds similar to N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized and evaluated for various biological activities. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles. Examples include the synthesis and evaluation of thiazolidin-4-one derivatives for their antimicrobial properties, indicating the broad spectrum of activity these compounds may possess (Baviskar et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Enzyme inhibition studies, complemented by molecular docking analyses, have been conducted to understand the interaction mechanisms between acetamide derivatives and biological targets. These studies provide insights into the potential therapeutic applications of compounds like N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in treating diseases through specific enzyme inhibition. For example, the investigation of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives for their antioxidant activity demonstrates the utility of these compounds in exploring new treatments for oxidative stress-related conditions (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16(29)18-6-5-7-19(14-18)24-21(30)15-32-23-26-25-22(28(23)27-12-3-4-13-27)17-8-10-20(31-2)11-9-17/h3-14H,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIYPGBHSVGXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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